molecular formula C10H14F2N2O B11710407 3-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-ol

3-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-ol

Cat. No.: B11710407
M. Wt: 216.23 g/mol
InChI Key: PIINEEYAOIYCGO-UHFFFAOYSA-N
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Description

3-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-ol is a heterocyclic compound with the molecular formula C10H14F2N2O. It is characterized by a cyclopenta[c]pyrazole core with a difluoromethyl group and a propanol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions, followed by difluoromethylation and subsequent functionalization to introduce the propanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the propanol side chain may facilitate interactions with hydrophobic pockets in the target molecules. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group and pyrazole core but differs in the functional groups attached to the core.

    [3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid: Similar core structure with an acetic acid side chain instead of propanol.

Uniqueness

3-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-ol is unique due to its specific combination of the difluoromethyl group, cyclopenta[c]pyrazole core, and propanol side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

3-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of agricultural chemistry and medicinal applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with related compounds.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a cyclopentane ring fused with a pyrazole moiety, along with difluoromethyl and propanol groups. Its molecular formula is C10H12F2N2OC_{10}H_{12}F_2N_2O with a molecular weight of approximately 248.21 g/mol.

Research indicates that compounds similar to this compound exhibit significant biological activities primarily through the inhibition of key enzymes involved in metabolic processes. For instance, derivatives of this compound have been shown to inhibit succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain of fungi. This inhibition disrupts energy production in fungal cells, making these compounds effective as fungicides against various pathogens affecting crops such as tomatoes and potatoes.

Antifungal Activity

The antifungal properties are attributed to the compound's ability to interfere with fungal respiration. Studies have demonstrated that derivatives based on this structure can effectively inhibit fungal growth by targeting metabolic pathways critical for survival.

Compound Target Pathway Activity
This compoundSuccinate dehydrogenase inhibitionSignificant antifungal activity
IsopyrazamSuccinate dehydrogenaseEffective against various crop diseases
FluxapyroxadSuccinate dehydrogenaseBroad-spectrum fungicide

Anticancer Potential

While primarily studied for its agricultural applications, there is emerging interest in the anticancer potential of similar fluorinated compounds. For example, tetrahydropyridinol derivatives have shown antiproliferative activity against human hepatocellular carcinoma cells. The mechanism involves cell cycle arrest and apoptosis induction through modulation of cyclin-dependent kinases (CDKs) and associated proteins .

Case Studies

  • Fungal Pathogen Control : In agricultural settings, this compound has been evaluated for its efficacy against specific fungal pathogens. Research highlighted significant reductions in fungal populations when applied as a fungicide, demonstrating its utility in crop protection strategies.
  • Anticancer Research : A study on related fluorinated compounds revealed that these agents could induce cell cycle arrest in cancer cell lines. The findings suggest that further exploration into the anticancer properties of this compound may yield promising results for therapeutic applications .

Properties

Molecular Formula

C10H14F2N2O

Molecular Weight

216.23 g/mol

IUPAC Name

3-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propan-1-ol

InChI

InChI=1S/C10H14F2N2O/c11-10(12)9-7-3-1-4-8(7)14(13-9)5-2-6-15/h10,15H,1-6H2

InChI Key

PIINEEYAOIYCGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)F)CCCO

Origin of Product

United States

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